molecular formula C11H12ClN3O B2489127 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 2097890-39-4

2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No. B2489127
CAS RN: 2097890-39-4
M. Wt: 237.69
InChI Key: URFFDWQGNSWVMT-UHFFFAOYSA-N
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Description

Research on triazole derivatives, including compounds like "2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol," focuses on their potential applications in various fields due to their unique chemical and physical properties. These compounds are synthesized through click chemistry, a versatile and efficient synthetic approach that allows for the creation of substances with significant biological, chemical, and material properties.

Synthesis Analysis

The synthesis of triazole derivatives often involves the azide-alkyne cycloaddition reaction, known as the Cu(I)-catalyzed Huisgen cycloaddition. This reaction is a cornerstone of click chemistry, providing a straightforward and reliable method for creating triazole rings. For example, Abdel-Wahab et al. (2023) demonstrated the synthesis of triazole derivatives with high yields, employing hydroxylamine hydrochloride in dry ethanol to afford their target heterocycle in 86% yield (Abdel-Wahab et al., 2023).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized using techniques like NMR spectroscopy, X-ray diffraction, and elemental analysis. Dong and Huo (2009) established the structure of a bis-triazole compound through H NMR, IR, MS spectra, and X-ray diffraction crystallography, providing insight into the molecular conformation and stabilization interactions (Dong & Huo, 2009).

Scientific Research Applications

1. Triazole Derivatives and Their Importance

Triazoles are crucial in the realm of heterocyclic compounds, and their structural variations lend themselves to diverse biological activities. The importance of triazole derivatives, including 2-[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, extends to various biological applications due to their anti-inflammatory, antimicrobial, and antiviral properties, among others. The exploration of these compounds in recent patents underscores their potential in addressing a wide range of diseases and emphasizes the need for novel synthetic methods that align with principles of green chemistry (Ferreira et al., 2013).

2. Synthetic Routes and Chemical Properties

The synthesis of triazole derivatives like this compound involves various routes that leverage the stability of the triazole ring and its capacity to engage in hydrogen bonding and dipole-dipole interactions with biological targets. The versatility of these synthetic routes, particularly those involving copper-catalyzed azide-alkyne cycloadditions, highlights the potential for producing biologically active triazoles with significant applications in drug discovery and material science (Kaushik et al., 2019).

3. Eco-friendly Synthesis Approaches

Recent advancements in the synthesis of triazoles focus on eco-friendly methods, reducing environmental impact while maintaining or improving reaction efficiency. These methods, which include the use of novel and recoverable catalysts, provide a sustainable pathway for synthesizing triazoles like this compound, with potential applications in the industrial synthesis of drugs (de Souza et al., 2019).

4. Corrosion Inhibition Properties

The 1,2,3-triazole derivatives, including this compound, have shown significant potential as corrosion inhibitors for various metals and alloys. Their stability under acidic conditions and environmentally friendly nature make them an excellent choice for industrial applications, ensuring the longevity and durability of metal surfaces (Hrimla et al., 2021).

properties

IUPAC Name

2-[1-(4-chloro-3-methylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-8-6-10(2-3-11(8)12)15-7-9(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFFDWQGNSWVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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